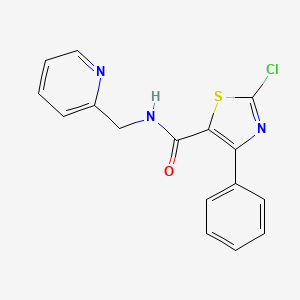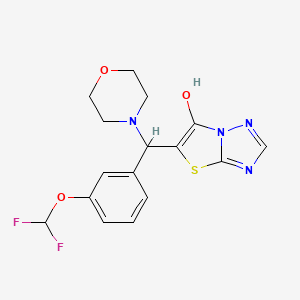![molecular formula C13H16N2O3 B603283 Ácido 3-hidroxi-3-(1-isopropil-1H-benzo[d]imidazol-2-il)propanoico CAS No. 1676054-48-0](/img/structure/B603283.png)
Ácido 3-hidroxi-3-(1-isopropil-1H-benzo[d]imidazol-2-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Antimicrobiano
Se ha informado que los compuestos que contienen la porción imidazol muestran una amplia gama de actividades biológicas, incluido el potencial antimicrobiano {svg_1}. Pueden ser efectivos contra una variedad de bacterias y hongos, lo que los convierte en valiosos para el desarrollo de nuevos fármacos antimicrobianos {svg_2}.
Actividades Antiinflamatorias y Analgésicas
Algunos derivados del imidazol han mostrado actividades antiinflamatorias y analgésicas {svg_3}. Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos para el tratamiento de afecciones asociadas con la inflamación y el dolor {svg_4}.
Aplicaciones Antivirales
Los derivados del imidazol también se han utilizado en el desarrollo de fármacos antivirales {svg_5}. Por ejemplo, la enviroxime es un fármaco antiviral que contiene el anillo 1,3-diazol {svg_6}.
Aplicaciones Antiulcerosas
Fármacos como omeprazol y pantoprazol, que contienen el anillo 1,3-diazol, se utilizan como medicamentos antiulcerosos {svg_7}. Funcionan reduciendo la cantidad de ácido producido en el estómago {svg_8}.
Aplicaciones Antihelmínticas
Los derivados del imidazol como el tiabendazol se utilizan como fármacos antihelmínticos {svg_9}. Estos fármacos se utilizan para tratar infecciones causadas por una variedad de gusanos y parásitos {svg_10}.
Aplicaciones en Infecciones por Pseudomonas aeruginosa
Los compuestos basados en 1H-Benzo[d]imidazol se han estudiado como posibles inhibidores de Pseudomonas aeruginosa, una causa común de infecciones nosocomiales {svg_11}. Estos compuestos pueden interferir con el sistema de señalización célula a célula bacteriana que controla la virulencia, lo que los convierte en un enfoque prometedor para la terapia adyuvante {svg_12}.
Bioproducción de Ácido 3-Hidroxipropiónico
El ácido 3-hidroxipropiónico (3-HP) es un compuesto de plataforma económicamente importante a partir del cual se puede derivar un panel de productos químicos a granel {svg_13} {svg_14}. La bioproducción de 3-HP ha atraído más atención debido a la utilización de biomasa renovable {svg_15} {svg_16}.
Fabricación de Productos Químicos Basada en CO2
El 3-HP participa en la vía autotrófica de asimilación de dióxido de carbono (CO2) {svg_17} {svg_18}. Esto indica la probabilidad de fabricación de productos químicos a base de CO2, que es una frontera intrigante de la ingeniería metabólica microbiana {svg_19} {svg_20}.
Mecanismo De Acción
Target of Action
The primary target of this compound is Pin1 , a protein that plays a crucial role in the regulation of cell cycle progression and cell proliferation . Another potential target is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it shows improved Pin1 inhibitory activity . In the case of tubulin, it effectively inhibits microtubule assembly formation .
Biochemical Pathways
The inhibition of Pin1 can lead to the disruption of several cellular processes, including cell cycle progression and cell proliferation . The inhibition of tubulin assembly affects the structure and function of the cytoskeleton, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. For example, it has shown anti-proliferative effects against prostate cancer cells . It also disrupts the normal functioning of the cell by affecting the structure of the cytoskeleton .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . The compound’s efficacy can also be influenced by the physiological environment within the body, including pH, presence of other molecules, and specific characteristics of the target cells.
Análisis Bioquímico
Biochemical Properties
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular metabolism .
Cellular Effects
The effects of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering the cellular metabolic profile. These effects are critical for understanding how this compound can be used in therapeutic applications .
Molecular Mechanism
At the molecular level, 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic dysregulation. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZAZQBGIPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cyclopropyl{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]piperidin-1-yl}methanone](/img/structure/B603200.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid](/img/structure/B603201.png)
![4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603205.png)

![4-(1H-benzimidazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603207.png)
![4-({3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}carbonyl)piperazin-2-one](/img/structure/B603209.png)
![N-(1H-indol-4-yl)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B603212.png)
![N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B603214.png)

![2-{[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B603216.png)

![Tert-butyl 4-({3-[(3,4-dimethoxyphenyl)carbonyl]-5-hydroxy-1-benzofuran-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B603218.png)
![5-[(5-Methylfuran-2-yl)(pyrrolidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603221.png)
![5-amino-1-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603223.png)
